
alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate)
Übersicht
Beschreibung
Alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) is a complex organic compound that belongs to the family of glucopyranosides. It is characterized by the presence of multiple benzyl groups attached to the glucose molecule, along with a nitrobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) typically involves multiple steps. The starting material is often alpha-D-glucopyranose, which undergoes a series of protection and substitution reactions. The benzyl groups are introduced through benzyl chloride in the presence of a base, such as sodium hydride. The nitrobenzoate group is then added using 4-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction can lead to the formation of sugar alcohols.
Substitution: Substitution reactions can result in the formation of various esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the construction of oligosaccharides and glycoproteins.
Biology: In biological research, alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) is used to study carbohydrate-protein interactions. It can be employed as a probe to investigate the binding specificity of lectins and other carbohydrate-binding proteins.
Medicine: . Its derivatives can be used as intermediates in the synthesis of pharmaceuticals, particularly those targeting carbohydrate-related diseases.
Industry: In the food industry, derivatives of this compound can be used as additives or flavor enhancers. Its unique chemical structure may also find applications in the production of biodegradable polymers and materials.
Wirkmechanismus
The mechanism by which alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) exerts its effects depends on its specific application. In glycosylation reactions, it acts as a glycosyl donor, transferring the glucose moiety to acceptor molecules. The nitrobenzoate group can serve as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved would vary depending on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar but lacks the nitrobenzoate group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another glucopyranose derivative with acetyl groups instead of benzyl groups.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39NO9/c43-40(34-21-23-35(24-22-34)42(44)45)51-41-39(49-28-33-19-11-4-12-20-33)38(48-27-32-17-9-3-10-18-32)37(47-26-31-15-7-2-8-16-31)36(50-41)29-46-25-30-13-5-1-6-14-30/h1-24,36-39,41H,25-29H2/t36-,37-,38+,39-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTANGJQVDVKFH-ZWWYPIQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4196-36-5 | |
| Record name | α-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4196-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)
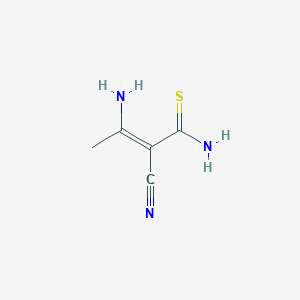
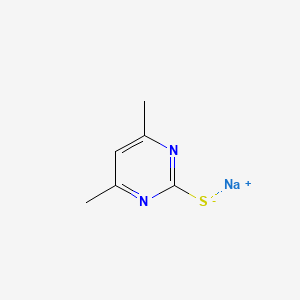
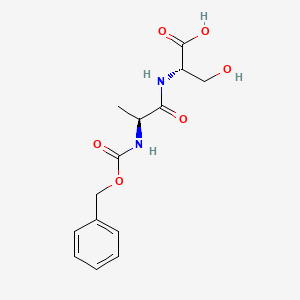
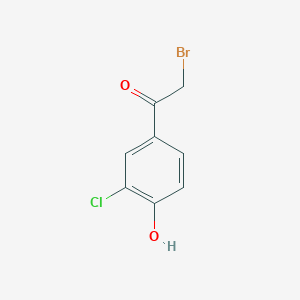

![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)


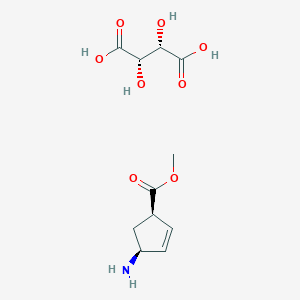
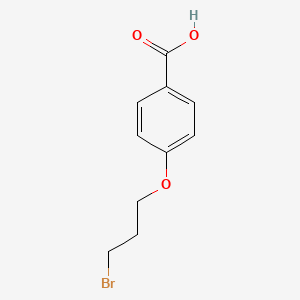

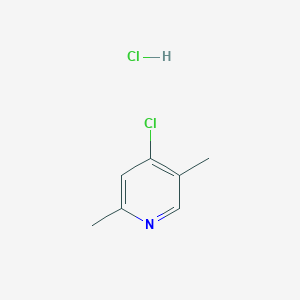
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
